3-Dehydro Retinol Acetate-d3
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Overview
Description
3-Dehydro Retinol Acetate-d3 is a deuterated form of 3-Dehydro Retinol Acetate, which is a derivative of vitamin A. This compound is structurally similar to 3-Dehydro Retinol Acetate, with the key difference being the substitution of hydrogen atoms with deuterium. This isotopic labeling makes it particularly useful in various biochemical and metabolic studies .
Preparation Methods
The synthesis of 3-Dehydro Retinol Acetate-d3 involves several organic synthesis techniques and deuterium isotope labeling steps. The process typically starts with the preparation of 3-Dehydro Retinol, followed by acetylation to form 3-Dehydro Retinol Acetate. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . Industrial production methods focus on maintaining high purity and yield, often involving advanced purification techniques to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
3-Dehydro Retinol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding aldehyde or acid forms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound back to its alcohol form. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or acids, while reduction results in alcohols.
Scientific Research Applications
3-Dehydro Retinol Acetate-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the role of vitamin A derivatives in cellular processes.
Medicine: Research involving this compound contributes to the development of treatments for conditions related to vitamin A deficiency and other metabolic disorders.
Mechanism of Action
The mechanism of action of 3-Dehydro Retinol Acetate-d3 involves its conversion to active metabolites that interact with retinoic acid receptors. These receptors regulate gene expression related to cell growth, differentiation, and apoptosis. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions within biological systems .
Comparison with Similar Compounds
3-Dehydro Retinol Acetate-d3 is unique due to its deuterium labeling, which distinguishes it from other vitamin A derivatives. Similar compounds include:
3-Dehydro Retinol Acetate: The non-deuterated form, which shares similar biological activities but lacks the isotopic labeling.
Retinol: Another vitamin A derivative with a slightly different structure and biological function.
Retinoic Acid: The active metabolite of retinol, which plays a crucial role in regulating gene expression.
The deuterium labeling in this compound provides enhanced stability and allows for detailed metabolic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] 2,2,2-trideuterioacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNTWPSTBQDNM-FKCFSCDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C=CCC1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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